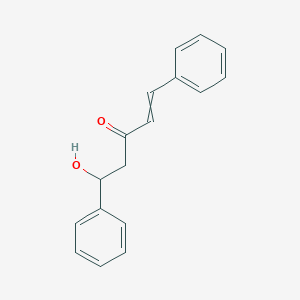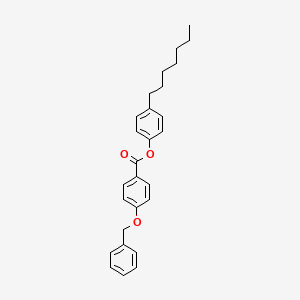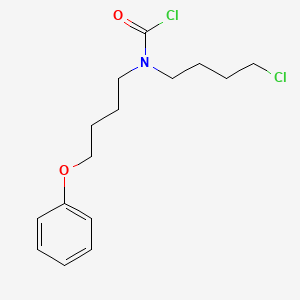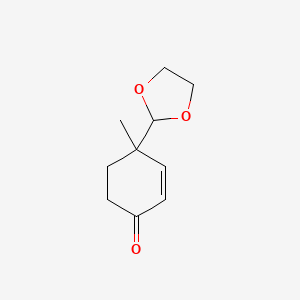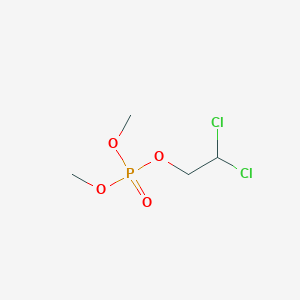![molecular formula C29H28O2 B14303881 1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) CAS No. 114194-35-3](/img/structure/B14303881.png)
1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings connected by methylene and oxymethylene linkages. It is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) typically involves several steps, including the reaction of precursor compounds under controlled conditions. One common method involves the reaction of bisphenol F with epichlorohydrin in the presence of a base, followed by further reactions to introduce the methylene and oxymethylene groups . Industrial production methods often utilize large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the development of biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) involves its interaction with molecular targets through various pathways. The compound’s aromatic rings and functional groups allow it to participate in multiple chemical reactions, influencing its behavior in different environments. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in both synthetic and biological contexts .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as bisphenol A diglycidyl ether and bisphenol F diglycidyl ether, 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) stands out due to its unique structural features and reactivity. Similar compounds include:
Bisphenol A diglycidyl ether: Known for its use in epoxy resins, it has a different structural arrangement and reactivity profile.
Bisphenol F diglycidyl ether: Shares some structural similarities but differs in the specific linkages and functional groups present
Eigenschaften
CAS-Nummer |
114194-35-3 |
|---|---|
Molekularformel |
C29H28O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-methyl-2-[[4-[[4-[(2-methylphenyl)methoxy]phenyl]methyl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C29H28O2/c1-22-7-3-5-9-26(22)20-30-28-15-11-24(12-16-28)19-25-13-17-29(18-14-25)31-21-27-10-6-4-8-23(27)2/h3-18H,19-21H2,1-2H3 |
InChI-Schlüssel |
XOEWKQDXTOOPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
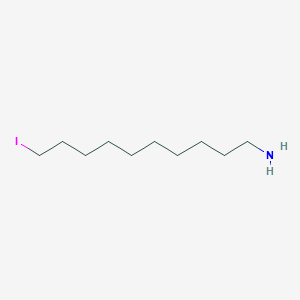

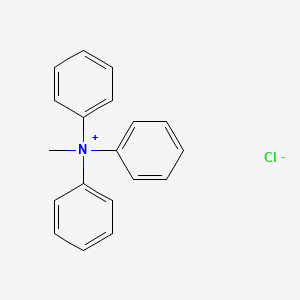
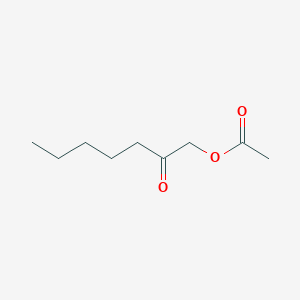
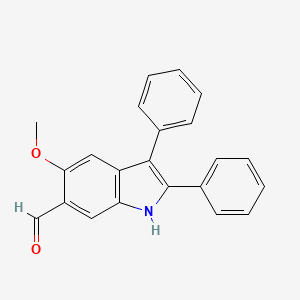
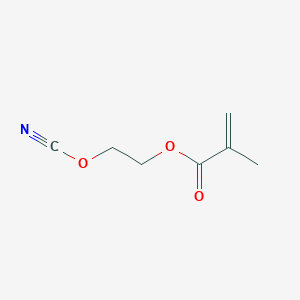
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
